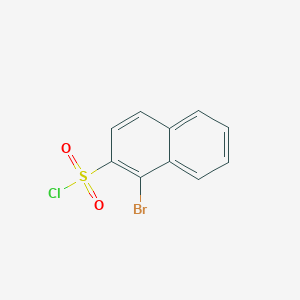

![molecular formula C23H21N5O3 B2545258 2-(1-乙基-7-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-羰基)-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮 CAS No. 1903771-39-0](/img/structure/B2545258.png)

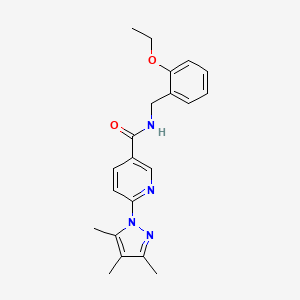

2-(1-乙基-7-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-羰基)-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

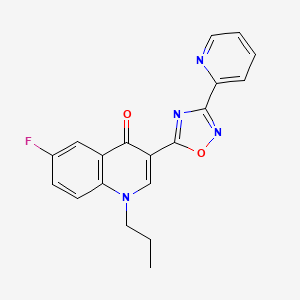

The compound “2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It is related to the class of compounds known as 1,8-naphthyridines . These compounds have been synthesized for various purposes, including as potent antibacterial agents .

Synthesis Analysis

The synthesis of such compounds can be complex and multi-staged. For example, the synthesis of related 1,8-naphthyridines starts with the reaction of 2-Amino-6-methylpyridin with Ethoxymethylenmalonsäurediethylester . The resulting intermediate is then cyclized to form the 1,8-Naphthyridine structure .科学研究应用

Anticancer Properties

This compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells, making it a promising candidate for further study .

Anti-Inflammatory and Analgesic Activity

Studies have explored the anti-inflammatory and analgesic properties of related derivatives. While not directly focused on this specific compound, investigations into 2-substituted 1-aryl-6-carboxy(carbethoxy)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidines provide valuable insights. These compounds may contribute to the development of novel anti-inflammatory drugs .

Thiazole and Pyranothiazole Synthesis

The compound serves as a key precursor for synthesizing novel thiazole and pyranothiazole derivatives. These heterocyclic compounds have diverse applications in medicinal chemistry, including antimicrobial and antiviral activities. Researchers have explored their synthesis and biological evaluation .

Hydrogen Production Catalysts

Recent research has investigated the compound’s potential as a catalyst for hydrogen production. Understanding its behavior in hydrazine hydrate reactions and its impact on water splitting processes is crucial for advancing clean energy technologies .

Molecular Modeling and Docking Studies

Computational studies involving molecular modeling and docking have revealed insights into the compound’s interactions with specific amino acids. Notably, it forms stable hydrogen bonds with Arg184 and Lys179, suggesting potential binding sites. Further exploration of its binding affinity and stability is essential for drug design .

Other Applications

Beyond the mentioned areas, researchers continue to explore additional applications. These may include its behavior in other chemical reactions, potential as a photoactive material, or its role in organic synthesis. As the field evolves, new discoveries may emerge .

未来方向

The future directions for research on this compound could include further exploration of its potential uses, such as its antibacterial activity . Additionally, more research could be done to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

作用机制

Target of Action

Nalidixic acid primarily targets bacterial DNA gyrase , an enzyme involved in DNA replication, repair, and recombination.

Mode of Action

Nalidixic acid inhibits the DNA gyrase, preventing the supercoiling of DNA, which is a crucial step in DNA replication . This leads to inhibition of bacterial growth and replication.

Biochemical Pathways

By inhibiting DNA gyrase, Nalidixic acid disrupts DNA replication and transcription, leading to rapid cessation of bacterial cellular activities .

Result of Action

The ultimate effect of Nalidixic acid’s action is the inhibition of bacterial growth and replication, making it an effective antibacterial agent .

Action Environment

The efficacy and stability of Nalidixic acid, like many other drugs, can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and specific characteristics of the bacterial species it targets .

属性

IUPAC Name |

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-3-26-13-17(20(29)15-8-7-14(2)24-21(15)26)22(30)27-11-9-18-16(12-27)23(31)28-10-5-4-6-19(28)25-18/h4-8,10,13H,3,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRZVTDVVNMMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2545183.png)

![2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide](/img/structure/B2545186.png)

![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)